DisodiumBathocuproinedisulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

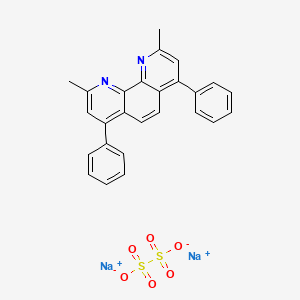

Disodium Bathocuproinedisulfonate (BCS) is an organic compound used as a highly sensitive colorimetric reagent for copper ions in biochemical and analytical applications . It has a bright yellow color and absorbs light at specific wavelengths, making it suitable for detecting and quantifying trace amounts of copper. In biochemical research, BCS is commonly employed to study the role of copper ions in various biological processes.

Preparation Methods

Synthetic Routes: BCS can be synthesized through several methods, including the following:

Direct Synthesis: BCS can be prepared by reacting cuprous chloride with 2,9-dimethyl-1,10-phenanthroline in the presence of sodium sulfite.

Modification of Neocuproine: Neocuproine, a related compound, can be modified to obtain BCS by introducing sulfonic acid groups.

Reaction Conditions: The reaction conditions for BCS synthesis involve mild temperatures and aqueous solvents. The exact conditions may vary depending on the specific synthetic route.

Industrial Production: BCS is not produced on an industrial scale but is commonly available as a research reagent.

Chemical Reactions Analysis

Types of Reactions: BCS participates in various chemical reactions, including:

Complexation Reactions: BCS forms a stable complex with copper ions, leading to its color change.

Redox Reactions: BCS can undergo redox reactions with copper, affecting its color and absorbance properties.

Copper(II) Ions: BCS reacts with Cu²⁺ to form a reddish-orange complex.

Buffer Solutions: Used to maintain pH during reactions.

Sodium Sulfite: Often employed as a reducing agent.

Major Products: The major product of BCS reactions is the copper(II)-BCS complex, which exhibits a characteristic absorption peak at around 480 nm.

Scientific Research Applications

BCS finds applications in various fields:

Chemistry: Used for copper detection and quantification.

Biology: Investigating copper’s role in enzymatic processes and cellular functions.

Medicine: Studying copper-related diseases and therapies.

Industry: Environmental monitoring and water quality assessment for copper contamination.

Mechanism of Action

BCS chelates copper ions, preventing their participation in redox reactions. It may influence copper-dependent enzymes and cellular processes. The exact molecular targets and pathways remain an active area of research.

Comparison with Similar Compounds

BCS stands out due to its high sensitivity and specificity for copper ions. Similar compounds include Neocuproine and other copper chelators.

Properties

Molecular Formula |

C26H20N2Na2O6S2 |

|---|---|

Molecular Weight |

566.6 g/mol |

InChI |

InChI=1S/C26H20N2.2Na.H2O6S2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;1-7(2,3)8(4,5)6/h3-16H,1-2H3;;;(H,1,2,3)(H,4,5,6)/q;2*+1;/p-2 |

InChI Key |

BEHQFERPFXYDRC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.